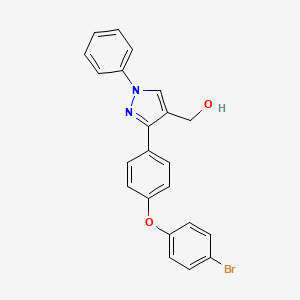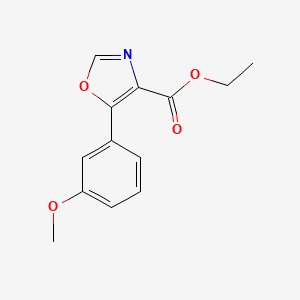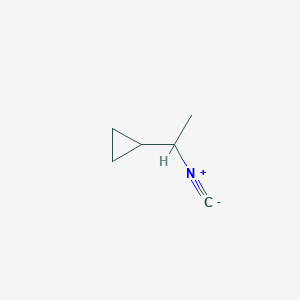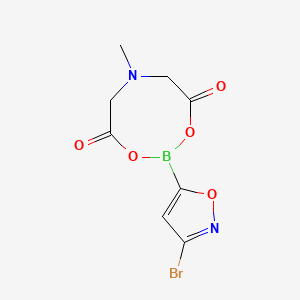![molecular formula C11H11N3O2S B12046146 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B12046146.png)
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is an organic compound with the molecular formula C11H11N3O2S. This compound is a hydrazone derivative, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a 4-hydroxybenzaldehyde moiety linked to a thiazolidinone ring through a hydrazone linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone typically involves the condensation reaction between 4-hydroxybenzaldehyde and 5-methyl-4-oxo-1,3-thiazolidin-2-ylidene hydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-Hydroxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The hydroxyl group on the benzaldehyde moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazone derivatives.
Substitution: Halogenated benzaldehyde derivatives.
科学的研究の応用
4-Hydroxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-hydroxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, it can induce apoptosis by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
- 2-Hydroxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
- 4-Hydroxybenzaldehyde [(2E)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
Uniqueness
4-Hydroxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-hydroxybenzaldehyde moiety enhances its reactivity and potential biological activities compared to similar compounds .
特性
分子式 |
C11H11N3O2S |
|---|---|
分子量 |
249.29 g/mol |
IUPAC名 |
(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11N3O2S/c1-7-10(16)13-11(17-7)14-12-6-8-2-4-9(15)5-3-8/h2-7,15H,1H3,(H,13,14,16)/b12-6+ |
InChIキー |
ZAQZHDNVZVNEJI-WUXMJOGZSA-N |
異性体SMILES |
CC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)O)/S1 |
正規SMILES |
CC1C(=O)NC(=NN=CC2=CC=C(C=C2)O)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


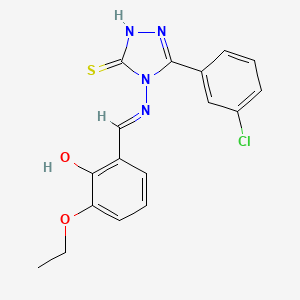


![[9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone](/img/structure/B12046082.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046088.png)

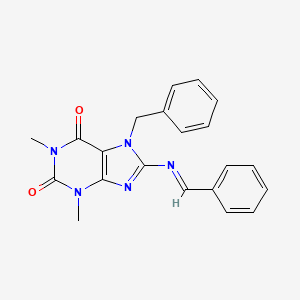
![1-Methyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B12046104.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12046107.png)
